molecular formula C15H11Cl2NO7S B286174 (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B286174
M. Wt: 420.2 g/mol
InChI Key: WEXFRTJWOAXQEE-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as DTTA, is a synthetic compound that has been used in scientific research for various purposes. This compound has shown promising results in the fields of biochemistry and physiology, and its potential applications are still being explored.

Mechanism of Action

(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in inflammation and cancer growth, so inhibiting their activity can have beneficial effects.
Biochemical and physiological effects:
(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, including:
1. Inhibition of COX-2 and 5-LOX activity
2. Inhibition of cancer cell growth
3. Reduction of inflammation
4. Neuroprotection

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.

Future Directions

1. Further research into the anti-cancer properties of (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, including its potential use in combination with other cancer treatments.
2. Investigation of the neuroprotective effects of (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid and its potential use in treating neurodegenerative diseases.
3. Exploration of the potential use of (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in treating inflammatory diseases.
4. Development of more efficient and cost-effective synthesis methods for (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.
In conclusion, (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound with promising applications in scientific research. Its potential uses in cancer research, anti-inflammatory research, and neuroprotection research make it a compound worth exploring further. However, more research is needed to fully understand its mechanisms of action and potential limitations.

Synthesis Methods

(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is synthesized by reacting 2,6-dichloro-4-hydroxyphenylacetic acid with thiazolidine-2,4-dione in the presence of a base. The resulting compound is then treated with an alkylating agent to form the final product.

Scientific Research Applications

(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been used in various scientific research studies, including:
1. Cancer research: (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Anti-inflammatory research: (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
3. Neuroprotection research: (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's.

properties

Molecular Formula

C15H11Cl2NO7S

Molecular Weight

420.2 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H11Cl2NO7S/c1-24-12(21)5-18-14(22)10(26-15(18)23)4-7-2-8(16)13(9(17)3-7)25-6-11(19)20/h2-4H,5-6H2,1H3,(H,19,20)/b10-4+

InChI Key

WEXFRTJWOAXQEE-ONNFQVAWSA-N

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC(=O)O)Cl)/SC1=O

SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)Cl)SC1=O

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)Cl)SC1=O

Origin of Product

United States

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